Aspartic acid, N-ethyl-, DL-

Vue d'ensemble

Description

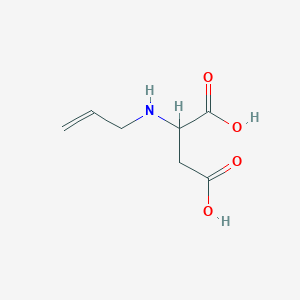

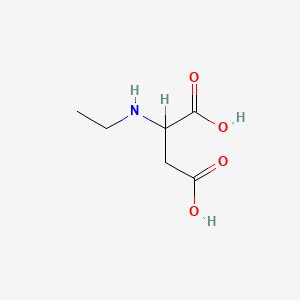

“Aspartic acid, N-ethyl-, DL-” or N-Ethyl-DL-aspartic acid is a compound with the CAS Number: 5555-23-7 . It has a molecular weight of 161.16 . The IUPAC name for this compound is ethylaspartic acid . It is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The molecular structure of N-Ethyl-DL-aspartic acid is represented by the InChI code: 1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) . The molecular formula of this compound is C6H11NO4 .

Physical And Chemical Properties Analysis

N-Ethyl-DL-aspartic acid has a molecular weight of 161.16 . It is recommended to be stored at temperatures between 0-8°C .

Applications De Recherche Scientifique

DL-Aspartic acid is used as a reactant and product in organic syntheses. It is involved in the formation of triethyl α-phthalimidoethane-α,α,β-tricarboxylate and interacts with ethyl chloroacetate, leading to byproducts like phthalic acid and glycine (Dunn & Smart, 2003).

It has been studied in neuroscience, particularly its derivatives like DL-homocysteic acid and N-methyl-DL-aspartic acid, for their effects on neuronal conductance in hippocampal neurons (Hablitz, 1982).

In the field of isotope labeling, DL-[2-13C, 15N]aspartic acid has been synthesized for research purposes, utilizing compounds like [13C]paraformaldehyde and [15N]ammonium chloride (Baxter & Abbot, 1985).

Optical resolution of DL-aspartic acid has been achieved through formation of ternary copper(II) complexes, demonstrating the importance of electrostatic ligand-ligand interactions (Yamauchi, Sakurai, & Nakahara, 1977).

In energy storage technologies, DL-malic acid and L-aspartic acid are investigated as additives to enhance the stability and electrochemical performance of vanadium redox flow batteries (Jianlei Liu et al., 2014).

In the pharmaceutical industry, DL-aspartic acid is a precursor in the synthesis of various biologically active compounds, like N-morpholinosphingosines (Jefford, McNulty, & Lu, 1995) and N-arylalkyl-substituted L-aspartic acids (Abidin et al., 2021).

Chiral separation techniques using DL-aspartic acid have been developed, which are crucial in analytical chemistry for distinguishing between different enantiomers (Nguyen et al., 2012).

DL-Aspartic acid is also relevant in the development of biomedical applications, such as mucoadhesive nanoparticles for drug and gene delivery (Anitha et al., 2011).

Its crystalline structure and properties have been studied extensively, contributing to a better understanding of molecular interactions and stability (Wang et al., 2007).

DL-Aspartic acid plays a role in chemical mechanical polishing, specifically as a removal rate selectivity enhancer in shallow trench isolation polishing slurries (Manivannan et al., 2010).

Safety and Hazards

Orientations Futures

While specific future directions for N-Ethyl-DL-aspartic acid are not mentioned in the search results, there is ongoing research on hydrogels based on poly(aspartic acid), which could have implications for the use of aspartic acid derivatives .

Relevant Papers

Several papers were found that may be relevant to N-Ethyl-DL-aspartic acid. These include a review on the synthesis and applications of poly(aspartic acid)-based hydrogels , a study on the chiral resolution of N-methyl-d,l-aspartic acid , and a paper on aspartic acid in health and disease .

Propriétés

IUPAC Name |

2-(ethylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMDGQXVYQXMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970890 | |

| Record name | N-Ethylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspartic acid, N-ethyl-, DL- | |

CAS RN |

5555-23-7 | |

| Record name | Aspartic acid, N-ethyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

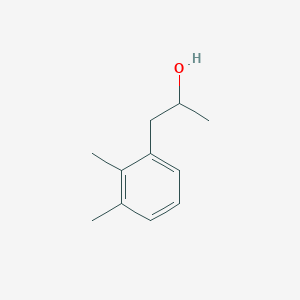

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone](/img/structure/B7967080.png)

![2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7967084.png)